![molecular formula C18H20BrNO2 B5005674 2-(2-bromo-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5005674.png)
2-(2-bromo-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
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Description
Synthesis Analysis
The synthesis of related compounds like “2-Bromo-4,5-dimethoxybenzyl bromide” often involves the use of electrophilic brominating agents . It has been used in the synthesis of aryllithiums, organoiron compounds, and chromenes .Molecular Structure Analysis
The molecular formula of “2-Bromo-4,5-dimethoxybenzyl bromide” is C9H10Br2O2 . Its average mass is 309.983 Da and its monoisotopic mass is 307.904755 Da .Chemical Reactions Analysis
The compound “2-Bromo-4,5-dimethoxybenzyl bromide” is often employed as a protecting group for alcohols and a precursor for the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
The compound “2-Bromo-4,5-dimethoxybenzyl bromide” has a density of 1.693, a melting point of 84.0-85.5 °C, a boiling point of 320.637°C at 760 mmHg, and a refractive index of 1.568 . Its flash point is 129.614°C .Mechanism of Action
The mechanism of action of related compounds like “N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride” is believed to involve the activation of the 5-HT2A receptor. The compound binds to the receptor and activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-21-17-9-15(16(19)10-18(17)22-2)12-20-8-7-13-5-3-4-6-14(13)11-20/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALIKGQKBBHRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC3=CC=CC=C3C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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